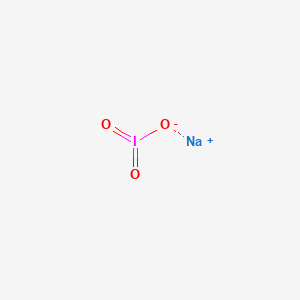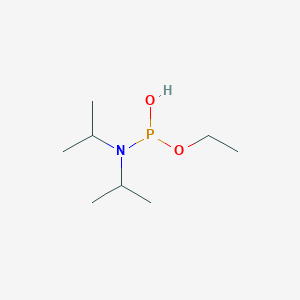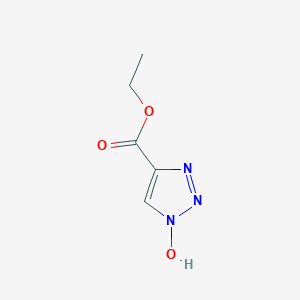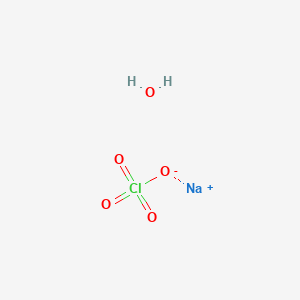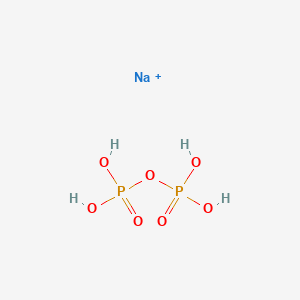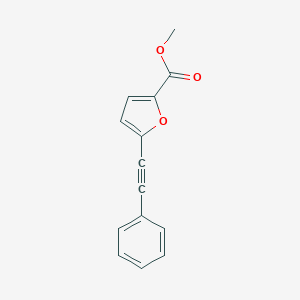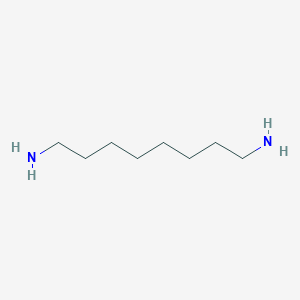
1,8-二氨基辛烷
描述
1,8-Diaminooctane (DAO) is a chemical compound that has been utilized as a templating molecule in the synthesis of a new layered aluminophosphate . It has also been used as a macrochain extender in the synthesis of polyurethane ureas (PUUs) , as a bi-functional linker in the formation of two-dimensional arrays of gold nanoparticles , and in the preparation of graphene/epoxy resin composites for corrosion protection . Additionally, DAO has been studied for its effects on the Rev regulatory system of lentiviruses .
Synthesis Analysis
The synthesis of DAO-templated aluminophosphates involves hydrothermal methods, where DAO acts as a structure-directing agent. The resulting compound has a unique layer stoichiometry and includes octahedrally coordinated aluminum atoms . In the context of PUUs, DAO is incorporated into the polymer structure as a macrochain extender, affecting the physical and thermophysical properties of the resulting materials . DAO has also been used to graft onto graphene in a one-pot process under ultrasonication in supercritical CO2, which is then used to create a graphene/epoxy resin composite .
Molecular Structure Analysis
The molecular structure of DAO-templated aluminophosphates has been characterized using single crystal X-ray diffraction, revealing a 2D-layered structure with tetrahedrally coordinated Al and P atoms . In the case of PUUs, the molecular structure and formation were confirmed by IR-spectroscopy . The molecular parameters, vibrational properties, and theoretical calculations of DAO have been performed using density functional theory, providing insights into bond angles, bond lengths, and vibrational properties .
Chemical Reactions Analysis
DAO's reactivity has been explored in various chemical reactions. It has been used to synthesize bis-functionalized derivatives through the Kabachnik-Fields reaction under solvent-free conditions . DAO also plays a role in the synthesis of Schiff bases, where it reacts with pyridoxal to form a Schiff base ligand . Furthermore, DAO's interaction with 9-BBN leads to the formation of a novel diaminoborate ligand system .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials containing DAO are diverse. For instance, PUUs containing DAO exhibit a range of tensile strengths and elongations, with the glass transition temperature and heat resistance characteristics depending on the DAO content . The DAO-templated aluminophosphate shows distinct crystallographic properties and has been further characterized by solid-state NMR . The vibrational spectroscopic and quantum chemical investigations of DAO provide detailed information on its vibrational and structural properties .
科学研究应用
CO2捕集和溶剂促进
1,8-二氨基辛烷(DAO)已被确定为一种有望增强溶剂系统中吸收速率和CO2装载的有利剂,特别是在用于促进MEA和MDEA溶剂时。DAO独特的结构,其胺基之间的距离较长且蒸汽压较低,有助于其有效性。研究表明,即使是少量的DAO也可以显著增强碱性溶液的速率和CO2装载量,标志着其在环境工程领域,特别是在CO2捕集和封存过程中的潜力(Gholidoost,Farsi和Setoodeh,2022)。
振动光谱和量子化学研究
1,8-二氨基辛烷已成为广泛振动光谱和量子化学研究的对象。研究重点放在其分子参数、振动性质、键角、键长、偶极矩和前线分子轨道上。这些分析深入了解DAO的振动、结构和电子性质,对于理解其在各种应用中的相互作用和功能至关重要,包括材料科学和分子工程(Özbay和Gözütok,2019)。
纳米颗粒组装和阵列形成
1,8-二氨基辛烷已被探索作为金纳米颗粒(GNPs)组装的分子桥接连接剂,特别是用于在胺基功能化基底上创建均匀且二维阵列的GNPs。该配体能够在胺基功能化基底上诱导形成均匀的GNPs阵列,突显了其在纳米技术和材料科学中的潜力,特别是对需要精确排列纳米结构的应用(Li & Lee, 2010)。
防腐蚀和材料科学
DAO已被用于制备石墨烯/环氧树脂复合材料,展示了在各种基底的防腐蚀中具有显著潜力。研究展示了DAO接枝石墨烯在增强材料耐久性和寿命方面的功效,使其成为材料科学和防护涂料领域的宝贵资产(Wu et al., 2018)。
超分子化学
在超分子化学中,DAO已被突出为金(I)和银(I)的新型八核NHC配合物中的客体分子。这些配合物具有定义的管状腔,能够选择性地容纳像DAO这样的线性分子,为研究宿主-客体相互作用和发展分子工程结构开辟了新途径(Altmann & Pöthig, 2016)。
作用机制
安全和危害
未来方向
A novel oral drug, 1,8-diaminooctane (VL-004), has been developed by a biotech startup based on research led by Professor Einav Gross and Professor Shmuel Ben-Sasson of The Hebrew University’s Faculty of Medicine . This drug aims to treat and prevent aging-related diseases such as Alzheimer’s and Parkinson’s . Pre-clinical studies are expected to begin in the near future .
Relevant Papers Infrared spectroscopic studies of the Hofmann-daon-type clathrates: M (1,8-diaminooctane)Ni (CN) 4·G (M=Co, Ni or Cd; G=1,2-dichlorobenzene or1,4-dichlorobenzene) is a relevant paper that can provide more detailed information .
属性
IUPAC Name |
octane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJDPKCLMLPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7613-16-3 (di-hydrochloride) | |
| Record name | Octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9073173 | |
| Record name | 1,8-Octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow crystals, hygroscopic; [MSDSonline] | |
| Record name | 1,8-Octamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
373-44-4, 7613-16-3 | |
| Record name | 1,8-Octanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octamethylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octamethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




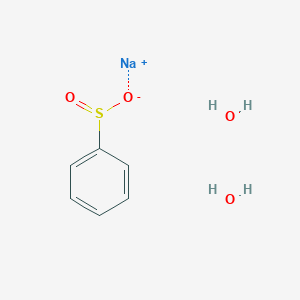


![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
